(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer This method of administration allows for high local concentrations of the drug in the lungs, enhancing its efficacy while minimizing systemic side effects
Result of Action
The compound’s action results in both bronchodilation and non-steroidal anti-inflammatory effects .
Biologische Aktivität
The compound (E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an azetidine core, a sulfonyl group, and an oxadiazole moiety. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H22N4O3S
- Molecular Weight: 398.47 g/mol
- SMILES Notation: CN(C)C(=O)c1ccc(cc1)N2C(=NOC(=N2)C(=S)C)C
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound against various pathogens and cellular systems. The findings indicate promising antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for various Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that this compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus .
Antifungal Activity
In addition to antibacterial properties, the compound also showed antifungal activity against strains of Candida. The growth inhibition zones were measured in comparison to control groups.
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 15 |
Candida glabrata | 12 |
These results indicate that the compound has effective antifungal properties, especially against Candida albicans .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It was evaluated in vitro using various cancer cell lines.
Cytotoxicity Assay
Using the MTT assay, the cytotoxic effects were assessed on human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
The results indicate that this compound exhibits notable cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary molecular docking studies suggest that it may interact with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Key interactions include hydrogen bonding and hydrophobic interactions with active sites of target proteins .
Eigenschaften
IUPAC Name |
N-methyl-3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-15-6-8-16(9-7-15)10-11-31(28,29)26-13-19(14-26)22-24-20(25-30-22)17-4-3-5-18(12-17)21(27)23-2/h3-12,19H,13-14H2,1-2H3,(H,23,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXDYUDMGLYSA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.